molecular formula C10H11N5 B13428462 2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine

2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine

Cat. No.: B13428462
M. Wt: 201.23 g/mol
InChI Key: VLMAPLKSKISUHV-UHFFFAOYSA-N
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Description

2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like TMSCN and various bases (e.g., triethylamine) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an activator of glucokinase, an enzyme involved in glucose metabolism. By binding to glucokinase, the compound enhances its activity, leading to improved glucose homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine and pyrazine rings, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

IUPAC Name

2-methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine

InChI

InChI=1S/C10H11N5/c1-6-4-13-9(5-12-6)8-3-10(11)15-7(2)14-8/h3-5H,1-2H3,(H2,11,14,15)

InChI Key

VLMAPLKSKISUHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C2=CC(=NC(=N2)C)N

Origin of Product

United States

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